molecular formula C24H28N4O4S B3006142 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891114-95-7

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B3006142
CAS No.: 891114-95-7
M. Wt: 468.57
InChI Key: WXGKNHMBHIRPNH-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-oxadiazole derivative featuring a benzamide core substituted with a cyclohexyl(methyl)sulfamoyl group at the 4-position and a 2,4-dimethylphenyl moiety on the oxadiazole ring. Its structural uniqueness lies in the combination of a sulfonamide group and a dimethyl-substituted aromatic system, which may enhance lipophilicity and target binding affinity.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-16-9-14-21(17(2)15-16)23-26-27-24(32-23)25-22(29)18-10-12-20(13-11-18)33(30,31)28(3)19-7-5-4-6-8-19/h9-15,19H,4-8H2,1-3H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGKNHMBHIRPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the sulfamoyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related 1,3,4-oxadiazole derivatives:

Compound Name Substituents on Sulfamoyl/Sulfonamide Group Oxadiazole-Linked Substituent Biological Activity/Notes Reference
Target Compound : 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(methyl) 2,4-Dimethylphenyl Presumed antifungal activity (based on analogs); enhanced lipophilicity from cyclohexyl and dimethyl groups.
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl) 4-Methoxyphenylmethyl Antifungal (C. albicans), IC₅₀ = 3.9 µM; thioredoxin reductase inhibition.
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl) Furan-2-yl Antifungal (C. albicans), IC₅₀ = 7.8 µM; reduced potency vs. LMM5 due to furan’s lower electron density.
N-(2,4-dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide N/A (sulfanyl linker) Indole-propyl Cytotoxic activity (unspecified targets); sulfanyl group may reduce metabolic stability vs. sulfonamides.
7e : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide N/A (sulfanyl linker) 2-Amino-thiazolylmethyl Anticancer activity; thiazole moiety may enhance DNA intercalation.
D31 : 4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl furan-2-carboxylate N/A (sulfanyl linker) 4-Methylphenyl Inhibitor of AlaDH; acetylene linker may improve rigidity and binding.
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(methyl) Methoxymethyl Structural analog; methoxymethyl group increases polarity, potentially reducing cell permeability.

Key Structural and Functional Insights:

Sulfamoyl vs. Sulfanyl Linkers :

  • Sulfamoyl groups (e.g., target compound, LMM5, LMM11) provide electron-withdrawing effects and metabolic stability compared to sulfanyl linkers (e.g., 7e, D31) .
  • Cyclohexyl(methyl) in the target compound may improve membrane permeability over benzyl(methyl) (LMM5) due to reduced aromatic stacking .

Furan-2-yl (LMM11): Lower electron density may reduce interaction with redox-active enzymes like thioredoxin reductase . 4-Methoxyphenylmethyl (LMM5): Methoxy group increases electron density, improving interactions with polar residues in antifungal targets .

Biological Activity Trends :

  • Antifungal activity correlates with sulfamoyl substitution and aromatic bulk (LMM5 > LMM11 > target compound hypothesized).
  • Thiazole- or indole-containing derivatives (e.g., 7e) shift activity toward cytotoxicity, likely via different mechanisms (e.g., DNA damage) .

Research Findings and Implications

  • Antifungal Potential: The target compound’s structural similarity to LMM5/LMM11 suggests it may inhibit thioredoxin reductase, but its 2,4-dimethylphenyl group could alter potency or spectrum. Testing against C. albicans and enzyme assays are needed .
  • Pharmacokinetics : Cyclohexyl(methyl) and dimethylphenyl groups may improve logP and bioavailability compared to analogs with polar substituents (e.g., methoxymethyl in ) .
  • Synthetic Feasibility : High-yield synthesis routes for similar compounds (e.g., 60% yield for thiophene-linked benzamides in ) suggest scalability for the target compound .

Biological Activity

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H28N4O4S
Molecular Weight456.56 g/mol
InChI KeyYAFHDXCFXQMABC-UHFFFAOYSA-N
SMILESN(C(=O)c1ccc(S(N(C)C2CCCCC2)(=O)=O)cc1)c1cc2c(cc1)N(C(N2C)=O)C

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes or receptors linked to disease pathways. Compounds with sulfamoyl groups often interact with biological targets such as enzymes involved in folate synthesis, which could provide insights into its potential antibacterial or anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various sulfamoyl derivatives. The compound was tested against Mycobacterium tuberculosis and exhibited significant inhibitory activity. In a high-throughput screening assay, it demonstrated an IC50 value indicating effective inhibition at low concentrations. Specifically, compounds with similar structures have shown up to 90% inhibition at specific dosages .

Cytotoxicity

The cytotoxic effects of this compound were assessed using Vero cells. The selectivity index (SI), defined as the ratio of CC50 (cytotoxic concentration for 50% cell death) to IC50 (inhibitory concentration for 50% growth inhibition), was calculated to evaluate safety versus efficacy. A higher SI indicates a favorable therapeutic index.

Study 1: Antitubercular Activity

In a study focusing on antitubercular agents, this compound was part of a series evaluated for activity against M. tuberculosis. The results indicated that compounds with similar structural motifs showed promising results in inhibiting bacterial growth while maintaining low cytotoxicity .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study involving sulfamoyl derivatives revealed that modifications to the cyclohexyl and phenyl groups significantly influenced biological activity. The presence of the oxadiazole moiety was crucial for enhancing antimicrobial properties while minimizing toxicity .

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